O-(4-Chlorocinnamoyl)phenyllactate
Description
Phenyllactate (C₉H₁₀O₃) is a phenylpropanoid metabolite derived from phenylalanine via phenylpyruvate reduction. It plays roles in microbial metabolism, host-microbiome interactions, and disease biomarkers (e.g., phenylketonuria, type 2 diabetes) . Its biosynthesis involves enzymes like phenyllactate dehydrogenase (fldH) and phenyllactate dehydratase (fldBC), as observed in Clostridium sporogenes and Lactobacillus species .
Properties
CAS No. |
99473-64-0 |
|---|---|
Molecular Formula |
C12H11ClO4 |
Molecular Weight |
254.66 g/mol |
IUPAC Name |
(2S)-2-[(E)-3-(4-chlorophenyl)prop-2-enoyl]oxypropanoic acid |
InChI |
InChI=1S/C12H11ClO4/c1-8(12(15)16)17-11(14)7-4-9-2-5-10(13)6-3-9/h2-8H,1H3,(H,15,16)/b7-4+/t8-/m0/s1 |
InChI Key |
FDRHXXQUUFPDKT-IPWDFOCMSA-N |
SMILES |
CC(C(=O)O)OC(=O)C=CC1=CC=C(C=C1)Cl |
Isomeric SMILES |
C[C@@H](C(=O)O)OC(=O)/C=C/C1=CC=C(C=C1)Cl |
Canonical SMILES |
CC(C(=O)O)OC(=O)C=CC1=CC=C(C=C1)Cl |
Synonyms |
CCPL O-(4-chlorocinnamoyl)phenyllactate O-(trans-para-chlorocinnamoyl)phenyllactate |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The table below compares phenyllactate with phenylacetate, phenylpyruvate, and other analogs based on biochemical properties, metabolic roles, and clinical relevance:
Key Findings:
- Metabolic Pathways : Phenyllactate and phenylacetate share upstream precursors (phenylalanine/phenylpyruvate) but diverge in downstream enzymes and products. Phenyllactate is reduced, while phenylacetate is decarboxylated .
- Microbial Roles : Phenyllactate is critical in anaerobic toluene biosynthesis in T. auensis and C. sporogenes, whereas phenylacetate is a direct precursor for toluene .
- Clinical Significance : Phenyllactate and phenylpyruvate are elevated in phenylketonuria (PKU), but phenyllactate also correlates with cardiovascular disease (CAD) and type 2 diabetes (T2DM) risks .
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